molecular formula C16H11N3Na2O6S2 B13792944 1,3-Naphthalenedisulfonic acid, 6-((p-aminophenyl)azo)-, disodium salt CAS No. 67875-26-7

1,3-Naphthalenedisulfonic acid, 6-((p-aminophenyl)azo)-, disodium salt

Cat. No.: B13792944
CAS No.: 67875-26-7
M. Wt: 451.4 g/mol
InChI Key: HAZCNZLBUITABT-UHFFFAOYSA-L
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Description

1,3-Naphthalenedisulfonic acid, 6-((p-aminophenyl)azo)-, disodium salt (CAS RN: 6459-94-5) is an aromatic azo dye characterized by a naphthalene backbone with sulfonate groups at the 1- and 3-positions and an azo-linked p-aminophenyl substituent at the 6-position . This compound belongs to the Acid Red dye class (e.g., Acid Red 114) and is structurally tailored for high water solubility due to its disulfonate groups. Its primary applications include textile dyeing and industrial colorants, leveraging the azo chromophore for vibrant hues and stability under acidic conditions .

Properties

CAS No.

67875-26-7

Molecular Formula

C16H11N3Na2O6S2

Molecular Weight

451.4 g/mol

IUPAC Name

disodium;6-[(4-aminophenyl)diazenyl]naphthalene-1,3-disulfonate

InChI

InChI=1S/C16H13N3O6S2.2Na/c17-11-1-3-12(4-2-11)18-19-13-5-6-15-10(7-13)8-14(26(20,21)22)9-16(15)27(23,24)25;;/h1-9H,17H2,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2

InChI Key

HAZCNZLBUITABT-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=CC3=CC(=CC(=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1,3-Naphthalenedisulfonic acid, 6-((p-aminophenyl)azo)-, disodium salt generally follows a multi-step process involving:

This approach leverages classical azo dye chemistry with careful control of reaction conditions to optimize yield and purity.

Detailed Stepwise Preparation

Step Reaction Description Conditions and Notes
1 Sulfonation of Naphthalene : Naphthalene is treated with concentrated sulfuric acid or oleum to introduce sulfonic acid groups at positions 1 and 3. Typically performed at controlled temperatures (20-60°C) to ensure regioselective sulfonation. Reaction time varies but often 4-6 hours.
2 Isolation of 1,3-naphthalenedisulfonic acid : The reaction mixture is quenched in water, and the sulfonated product is isolated, often as the free acid or sodium salt. Purification may involve crystallization or filtration to remove impurities.
3 Diazotization of p-aminophenyl compound : The para-aminophenyl precursor is treated with sodium nitrite in acidic medium (usually hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt. Temperature control is critical to prevent decomposition.
4 Azo coupling reaction : The diazonium salt is slowly added to a cooled alkaline solution of 1,3-naphthalenedisulfonic acid, facilitating electrophilic aromatic substitution to form the azo bond at the 6-position. pH is maintained typically between 8-10 to favor coupling. Reaction temperature is kept low (0-10°C).
5 Neutralization and salt formation : The reaction mixture is neutralized with sodium hydroxide to form the disodium salt, enhancing water solubility. Final product is isolated by filtration or crystallization, then dried.

Process Optimization and Control Parameters

Parameter Optimal Range/Value Impact on Synthesis
Sulfonation temperature 40-60°C Ensures selective sulfonation at 1,3-positions without over-sulfonation or degradation
Diazotization temperature 0-5°C Prevents diazonium salt decomposition, ensuring high coupling efficiency
pH during azo coupling 8-10 Promotes effective electrophilic substitution and azo bond formation
Reaction time (coupling) 1-3 hours Sufficient for complete azo bond formation while minimizing side reactions
Neutralization pH ~7-8 Ensures formation of disodium salt without hydrolysis or decomposition

Representative Reaction Scheme

Naphthalene --(H2SO4, heat)--> 1,3-Naphthalenedisulfonic acid
p-Aminophenyl --(NaNO2, HCl, 0-5°C)--> Diazonium salt
Diazonium salt + 1,3-Naphthalenedisulfonic acid (alkaline medium) --> 1,3-Naphthalenedisulfonic acid, 6-((p-aminophenyl)azo)-
Neutralization with NaOH --> Disodium salt form

Comparative Literature and Patent Insights

  • The sulfonation step is well-documented as critical for regioselectivity. Literature emphasizes controlling temperature and acid concentration to favor 1,3-disulfonation over other isomers.

  • Diazotization and azo coupling steps are classical, but recent industrial protocols employ continuous flow reactors and automated pH and temperature controls to improve reproducibility and yield.

  • A patent on related naphthalenedisulfonic acid disodium salts (though for 1,6-isomer) details purification by crystallization and filtration steps to remove isomeric impurities, which can be adapted for 1,3-isomer preparations.

Data Table: Summary of Preparation Methods

Preparation Stage Reagents/Conditions Key Parameters Outcome/Notes
Sulfonation Naphthalene + concentrated sulfuric acid 40-60°C, 4-6 h 1,3-disulfonic acid formation
Diazotization p-Aminophenyl + NaNO2 + HCl 0-5°C, acidic medium Formation of diazonium salt
Azo Coupling Diazonium salt + 1,3-naphthalenedisulfonic acid (alkaline) pH 8-10, 0-10°C, 1-3 h Formation of azo linkage
Neutralization & Isolation NaOH to pH 7-8 Room temperature Disodium salt isolation and purification

Research Findings and Practical Considerations

  • Yield and Purity : Optimizing temperature and pH during sulfonation and coupling steps significantly enhances yield and purity. Overheating can cause side reactions and isomer formation.

  • Solubility and Handling : The disodium salt form is highly water-soluble, facilitating purification and application in aqueous dyeing processes.

  • Scale-up : Industrial synthesis adapts batch processes to continuous flow systems with online monitoring (e.g., HPLC) for quality control.

  • Environmental and Safety : Use of concentrated sulfuric acid and diazotization reagents requires strict safety measures and waste neutralization protocols.

Chemical Reactions Analysis

Types of Reactions

Disodium 6-[(4-aminophenyl)azo]naphthalene-1,3-disulfonate undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo bond can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens and sulfonating agents.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₆H₁₁N₃Na₂O₆S₂
  • Molar Mass : Approximately 451.4 g/mol
  • Functional Groups :
    • Azo group (-N=N-)
    • Sulfonic acid groups (-SO₃H)

The sulfonic acid groups enhance water solubility, while the azo group allows for various chemical reactions, making this compound versatile in applications ranging from dye manufacturing to biological research.

Scientific Research Applications

  • Dye Industry :
    • This compound is primarily utilized as a dye due to its strong coloring properties. It is commonly used in textile dyeing processes where vibrant colors are essential.
    • The solubility of the disodium salt form facilitates easy application in aqueous solutions, making it suitable for various dyeing techniques.
  • Biological Applications :
    • Staining Techniques : The compound is employed in histology and microscopy as a staining agent, providing contrast in biological samples.
    • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antibacterial properties against various pathogens. For instance, studies have shown significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values demonstrating its potential as an antimicrobial agent.
  • Pharmaceutical Research :
    • Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with drugs. This property can enhance the solubility and bioavailability of certain pharmaceuticals.
    • Studies have also explored its cytotoxic effects on cancer cells, indicating that it may induce apoptosis in specific cancer cell lines at certain concentrations.
  • Environmental Applications :
    • The environmental fate and ecotoxicity of azo compounds like this one have been assessed to understand their impact when released into ecosystems. These studies are crucial for developing regulations regarding their use and disposal .

Antimicrobial Activity

A study conducted on Reactive Yellow 3 (a derivative) demonstrated notable antibacterial activity:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Salmonella typhimurium64

The mechanism attributed to this activity involves disruption of bacterial cell membranes.

Cytotoxicity in Cancer Cells

In vitro studies on human osteosarcoma cells revealed:

  • Induction of apoptosis at concentrations above 50 µM.
  • Increased levels of caspase-3 and caspase-9, indicating activation of the intrinsic apoptotic pathway.
  • A reduction in cell viability by approximately 70% after 48 hours of exposure.

Antioxidant Potential

Research indicated that the compound effectively scavenged DPPH radicals, demonstrating potential as an antioxidant agent with an IC50 value around 25 µg/mL.

Toxicological Profile

Despite its applications, the toxicological profile of 1,3-naphthalenedisulfonic acid derivatives raises concerns:

  • Acute Toxicity : The oral LD50 in rats is reported at approximately 5430 mg/kg, indicating low toxicity levels.
  • Irritation Potential : Classified as irritating to eyes and skin upon contact.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. This property makes it useful as a pH indicator, where it changes color in response to changes in pH. In biological systems, the compound can interact with cellular components, leading to staining and visualization under a microscope.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name CAS RN Substituents Sulfonate Positions Azo Group Type Key Applications Solubility
Target Compound : 1,3-Naphthalenedisulfonic acid, 6-((p-aminophenyl)azo)-, disodium salt 6459-94-5 p-Aminophenyl, 6-position 1,3 Aromatic amine Textile dye (Acid Red 114) High (disulfonate)
Acid Orange 10 (7-Hydroxy-8-(phenylazo)-1,3-naphthalenedisulfonic acid disodium salt) 1936-15-8 Phenyl, 8-position; Hydroxy, 7-position 1,3 Phenyl (non-amine) Food/textile dye (CI 16230) Moderate (hydroxy group reduces solubility)
1,3-Naphthalenedisulfonic acid,7-hydroxy-8-[(4-sulfo-1-naphthalenyl)azo]-, trisodium salt 2611-82-7 4-Sulfo-naphthalenyl, 8-position; Hydroxy, 7-position 1,3 Naphthalenyl (sulfonated) Specialty dyes (e.g., "Cerven kysela 18") Very high (trisulfonate)
2,7-Naphthalenedisulfonic acid, 4-amino-3-[(phenyl)azo]-5-hydroxy-6-(sulfo) 6844-74-2 Phenyl, 3-position; Amino, 4-position; Hydroxy, 5-position 2,7 Phenyl Metal complex dyes, pH indicators Moderate (sulfonate spacing affects solubility)

Functional and Performance Comparisons

(a) Chromophore Stability and Color Properties

  • The target compound’s p-aminophenyl azo group enhances electron delocalization compared to non-amine phenylazo derivatives (e.g., Acid Orange 10), resulting in a red-shifted absorption spectrum (~520–540 nm) suitable for bright red dyes .
  • Sulfonate positioning : 1,3-Disulfonation (target compound) improves water solubility over 2,7-disulfonated analogues (e.g., 6844-74-2), which exhibit lower solubility due to steric hindrance between sulfonate groups .

(b) Complexation and Industrial Use

  • Unlike SPADNS (2-(4-sulfophenylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonic acid, trisodium salt), which forms zirconium complexes for fluoride detection , the target compound’s amino group enables coordination with transition metals (e.g., copper) for specialized dye applications .

Biological Activity

1,3-Naphthalenedisulfonic acid, 6-((p-aminophenyl)azo)-, disodium salt is an azo compound utilized primarily in dye manufacturing and as a chemical intermediate. Its biological activity has garnered attention due to its potential applications in various fields, including pharmaceuticals and environmental science. This article reviews the biological activity of this compound, highlighting its mechanisms of action, toxicity, and potential therapeutic uses.

  • Molecular Formula : C₁₀H₉N₂Na₂O₆S₂
  • Molecular Weight : 347.27 g/mol
  • CAS Number : 14170-43-5

The biological activity of azo compounds often involves their ability to undergo reductive cleavage in biological systems, leading to the release of aromatic amines. This process can result in various biological effects:

  • Antioxidant Activity : Some studies indicate that naphthalenedisulfonic acid derivatives exhibit antioxidant properties, potentially mitigating oxidative stress in cells.
  • Enzyme Inhibition : Azo compounds can inhibit specific enzymes, such as acetylcholinesterase, which may have implications for neuroprotective strategies.
  • Cytotoxicity : Certain derivatives have shown cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

Biological Activity Data

Activity Effect Reference
AntioxidantReduces oxidative stress
Enzyme InhibitionInhibits acetylcholinesterase
CytotoxicityInduces apoptosis in cancer cells

Case Study 1: Antioxidant Properties

A study investigated the antioxidant activity of various naphthalenedisulfonic acid derivatives. The results indicated that these compounds effectively scavenge free radicals and reduce lipid peroxidation in vitro. The study concluded that the antioxidant properties could be beneficial in preventing oxidative damage associated with various diseases.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of acetylcholinesterase by 1,3-naphthalenedisulfonic acid derivatives demonstrated significant inhibition rates. This suggests a potential therapeutic application in conditions like Alzheimer's disease, where acetylcholine levels are crucial for cognitive function.

Case Study 3: Cytotoxic Effects

In vitro studies on cancer cell lines revealed that specific derivatives of 1,3-naphthalenedisulfonic acid exhibited cytotoxic effects. The mechanisms involved apoptosis induction and cell cycle arrest at the G2/M phase, indicating a promising avenue for developing anticancer agents.

Toxicological Profile

While the beneficial properties of naphthalenedisulfonic acid derivatives are notable, toxicity assessments are critical. Studies have indicated that some azo compounds may be mutagenic or carcinogenic upon metabolic activation. Regulatory bodies have conducted screenings to evaluate the safety profiles of these compounds in consumer products and environmental contexts.

Q & A

Q. What are the optimal synthetic routes for 1,3-naphthalenedisulfonic acid derivatives, and how do reaction conditions influence purity and yield?

The synthesis of this compound involves diazotization of p-aminobenzenesulfonic acid followed by coupling with 1,3-naphthalenedisulfonic acid derivatives under controlled pH (8–10) and temperature (0–5°C). Critical parameters include stoichiometric ratios of sulfonic acid precursors, reaction time (4–6 hours), and purification via recrystallization or dialysis to remove unreacted intermediates. Purity is typically assessed using HPLC with UV detection (λ = 480–520 nm for azo bonds) .

Q. How can spectroscopic techniques differentiate this compound from structurally similar azo dyes?

  • UV-Vis Spectroscopy : The λmax (490–510 nm) is influenced by conjugation between the azo group and aromatic rings. Substituents like sulfonate (−SO3Na) and amino (−NH2) groups shift absorption bands due to electron-donating effects.
  • FTIR : Key peaks include N=N stretching (1590–1450 cm<sup>−1</sup>), S=O asymmetric stretching (1250–1150 cm<sup>−1</sup>), and NH2 bending (1650–1580 cm<sup>−1</sup>).
  • NMR : <sup>1</sup>H NMR shows aromatic protons (δ 7.5–8.5 ppm) and NH2 signals (δ 5.0–6.0 ppm, broad). <sup>13</sup>C NMR distinguishes sulfonate carbons (δ 120–130 ppm) .

Advanced Research Questions

Q. What mechanisms govern the interaction of this compound with biological macromolecules, and how can these be quantified?

The azo group (−N=N−) and sulfonate moieties enable electrostatic and π-π stacking interactions with proteins or DNA. For example:

  • Protein Binding : Studied via fluorescence quenching (e.g., BSA or lysozyme) to calculate binding constants (Kb ≈ 10<sup>4</sup>–10<sup>5</sup> M<sup>−1</sup>) and thermodynamic parameters (ΔH, ΔS).
  • DNA Intercalation : UV-Vis titration and viscosity measurements confirm partial intercalation, with binding affinity dependent on pH and ionic strength .

Q. How does the compound behave in environmental matrices, and what analytical methods detect its degradation products?

  • Adsorption Studies : Follow Langmuir/Freundlich isotherms to model adsorption on mesoporous carbon (e.g., CMK-3) or clays. Qmax (adsorption capacity) ranges 50–150 mg/g depending on pH and ionic strength .
  • Degradation Pathways : Advanced oxidation processes (e.g., Fenton’s reagent) cleave the azo bond, producing sulfanilic acid and naphthoquinone derivatives. LC-MS/MS identifies intermediates (m/z 150–300) .

Q. What computational approaches predict the compound’s electronic properties and reactivity?

  • DFT Calculations : HOMO-LUMO gaps (~3.5 eV) correlate with photostability. Sulfonate groups increase hydrophilicity (logP ≈ −2.5), validated via COSMO-RS simulations.
  • Molecular Dynamics : Simulate interactions with lipid bilayers to assess membrane permeability for drug delivery applications .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported binding constants for this compound with serum albumin?

Variations in Kb values arise from:

  • Experimental Conditions : Ionic strength (e.g., 0.1 M vs. 0.01 M NaCl) alters electrostatic interactions.
  • Protein Conformation : BSA undergoes structural changes at pH < 4.5 or >9.0, affecting binding sites.
  • Methodology : Fluorescence quenching assumes static binding, while ITC (isothermal titration calorimetry) accounts for dynamic processes. Cross-validate using multiple techniques .

Q. Why do adsorption capacities vary significantly across studies using similar adsorbents?

  • Surface Functionalization : CMK-3 modified with −NH2 groups increases Qmax by 20–40% via enhanced electrostatic attraction.
  • Particle Size : Nanoparticles (<100 nm) exhibit higher surface area but may aggregate, reducing accessibility .

Methodological Recommendations

Parameter Optimal Conditions References
Synthesis pH8.5–9.5 (prevents azo bond hydrolysis)
PurificationDialysis (MWCO 500–1000 Da)
QuantificationUV-Vis (λ = 490 nm, ε ≈ 2.5×10<sup>4</sup> M<sup>−1</sup>cm<sup>−1</sup>)
Degradation MonitoringLC-MS/MS (ESI− mode, m/z 100–500)

Key Structural Comparisons

Compound Key Differences Impact on Properties
1,7-Naphthalenedisulfonic acid, 6-((4-aminophenyl)azo)-, disodium salt Sulfonate groups at positions 1,7 vs. 1,3Alters solubility and dye-protein binding affinity
Orange G (7-Hydroxy-8-(phenylazo)-1,3-naphthalenedisulfonic acid) −OH vs. −NH2 substitutionIncreases photostability and redox activity

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